4-[(3-chlorobenzenesulfonamido)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-chlorobenzenesulfonamido)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further connected to a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-chlorobenzenesulfonamido)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-chlorobenzenesulfonamide: This can be achieved by reacting 3-chlorobenzenesulfonyl chloride with ammonia or an amine under basic conditions.
Formation of the benzodioxin moiety: This involves the cyclization of appropriate dihydroxybenzene derivatives with formaldehyde or other aldehydes.
Coupling reaction: The final step involves the coupling of the prepared 3-chlorobenzenesulfonamide with the benzodioxin derivative using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(3-chlorobenzenesulfonamido)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the 3-chlorobenzenesulfonamide moiety can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-[(3-chlorobenzenesulfonamido)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and pathways in cells.
Biological Research: The compound is used to study the effects of sulfonamides on cellular processes and enzyme inhibition.
Industrial Applications: It may be used in the development of new materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-[(3-chlorobenzenesulfonamido)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide involves its interaction with specific molecular targets in cells. The compound is known to inhibit enzymes such as carbonic anhydrase IX, which plays a role in regulating pH in cancer cells . By inhibiting this enzyme, the compound can disrupt the metabolic processes of cancer cells, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide derivatives: These compounds share the sulfonamide group and have similar biological activities.
Benzodioxin derivatives: Compounds with the benzodioxin moiety are known for their diverse biological activities.
Uniqueness
4-[(3-chlorobenzenesulfonamido)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is unique due to its specific combination of the sulfonamide and benzodioxin moieties, which confer distinct chemical and biological properties. This combination allows it to interact with multiple molecular targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O5S/c23-17-2-1-3-19(12-17)31(27,28)24-14-15-4-6-16(7-5-15)22(26)25-18-8-9-20-21(13-18)30-11-10-29-20/h1-9,12-13,24H,10-11,14H2,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUIBNSYNQHEIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)CNS(=O)(=O)C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.